![molecular formula C14H18N2O B2944674 2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol CAS No. 1607312-55-9](/img/structure/B2944674.png)
2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.311. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes, receptors, or ion channels that the compound interacts with. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells .
Mode of Action
This refers to how the compound interacts with its target. For example, it might inhibit an enzyme’s activity, activate a receptor, or block an ion channel. The changes resulting from this interaction can also vary widely, depending on the nature of the target and the type of interaction .
Biochemical Pathways
These are the series of chemical reactions that occur within a cell, in which the product of one reaction serves as the substrate for the next. The compound might affect one or more of these reactions, thereby altering the pathway and its downstream effects .
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly impact the compound’s bioavailability, or the proportion of the compound that enters the circulation and is able to have an active effect .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. For example, it might lead to the activation or inhibition of certain signaling pathways, changes in gene expression, or alterations in cellular function .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These might include temperature, pH, the presence of other molecules, and so on .
Properties
IUPAC Name |
2-[[cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-8-16(9-12-5-6-12)10-13-14(17)7-4-11(2)15-13/h1,4,7,12,17H,5-6,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJTYJXBEOBSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN(CC#C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
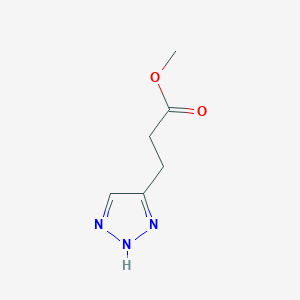

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
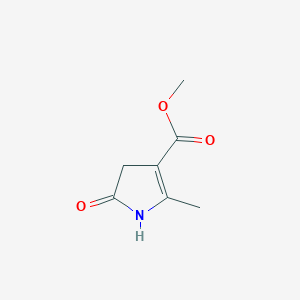
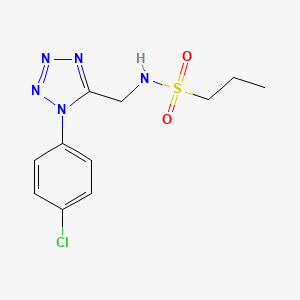
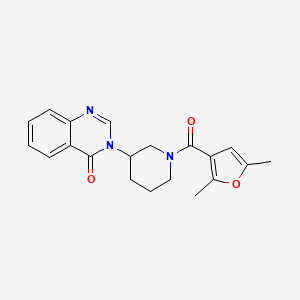
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine](/img/structure/B2944604.png)
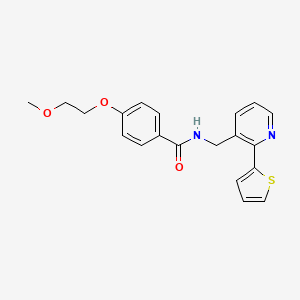
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
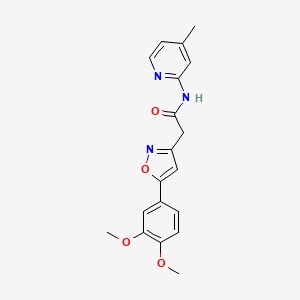
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2944613.png)
![N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B2944614.png)
